

Crystal structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

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An In-depth Technical Guide to the Crystal Structure of 2-(4-Chlorophenyl)thiazole-5-carbaldehyde

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in drug design.[2][3] This guide focuses on **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**, a molecule of significant interest due to the combined functionalities of the electron-withdrawing chlorophenyl group, the versatile thiazole ring, and the reactive carbaldehyde moiety. While a public crystal structure for this specific molecule is not available as of the date of this publication, this document serves as a comprehensive technical guide outlining the definitive workflow for its structure determination and analysis. We will detail the experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD), and provide an expert analysis of the anticipated structural features and supramolecular interactions, drawing insights from closely related, structurally characterized compounds.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to synthetic drugs with anticancer, anti-inflammatory, and antidiabetic properties.[2][4][5] The planarity and aromaticity of the thiazole ring allow it to act as a bioisostere for other aromatic systems, while the nitrogen and sulfur heteroatoms provide key sites for hydrogen bonding and other non-covalent interactions.[1] The introduction of a 4-chlorophenyl group at the 2-position and a carbaldehyde at the 5-position creates a molecule with a rich potential for forming specific, directional interactions crucial for molecular recognition at a biological target. Understanding its three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and predicting its solid-state properties.

Ab Initio Structure Determination: A Proposed Workflow

The definitive method for elucidating the atomic arrangement of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[6][7] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which collectively dictate the molecule's physical and chemical properties.[6][8] The following section details the end-to-end protocol required to determine the crystal structure of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**.

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Workflow for Crystal Structure Determination.

Synthesis and Purification

The first critical step is the chemical synthesis of the target compound. While various synthetic routes to thiazole derivatives exist, a common and effective method is the Hantzsch thiazole synthesis or a variation thereof.[2]

Exemplary Protocol:

- **Reaction Setup:** To a solution of 4-chlorothiobenzamide in ethanol, add 1,3-dichloro-2-propanone dropwise at room temperature.
- **Cyclization:** Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**.
- **Characterization:** Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Crystal Growth: The Art of Patience

Obtaining high-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice.

Experimental Protocol:

- **Solvent Screening:** Test the solubility of the purified compound in a range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane). An ideal solvent is one in which the compound is moderately soluble.
- **Slow Evaporation (Recommended):**
 - Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent (e.g., acetone) in a small vial.
 - Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
 - Leave the vial undisturbed in a vibration-free environment for several days to weeks.

- **Crystal Harvesting:** Once crystals of suitable size (typically 0.1-0.3 mm) and quality (transparent, well-defined faces) have formed, carefully extract one using a cryoloop.[9]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive technique where an X-ray beam is directed at a single crystal.[7] The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots.[6][10] The positions and intensities of these spots are used to reconstruct a 3D model of the electron density, and thus the atomic structure.

Data Collection and Processing Protocol:

- **Crystal Mounting:** The selected crystal is mounted on a goniometer head and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
- **Data Collection:** The crystal is placed in a diffractometer and rotated while being irradiated with a monochromatic X-ray beam.[10] A detector records the diffraction pattern as a series of images. A complete dataset is collected over a wide range of orientations.[7]
- **Data Reduction:** The raw data is processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz-polarization effects).
- **Structure Solution & Refinement:**
 - Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map.
 - An atomic model is built into this map and refined using a least-squares process (e.g., with SHELXL) to achieve the best possible fit between the calculated and observed diffraction data.

Predicted Structural Analysis and Discussion

Based on the known crystal structure of the closely related 2-amino-5-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde and general principles of structural chemistry, we can predict the key structural features of the title compound.[11]

Molecular Geometry

The molecule is expected to be largely planar. The thiazole and chlorophenyl rings are both aromatic and inherently flat. The key conformational variable will be the dihedral angle between the planes of these two rings. Steric hindrance is minimal, suggesting a relatively small dihedral angle, promoting π -system conjugation. The carbaldehyde group is also expected to be coplanar with the thiazole ring to maximize electronic delocalization.

Table 1: Predicted Key Geometric Parameters

Parameter	Predicted Value Range	Rationale
C-Cl Bond Length	1.73 - 1.75 Å	Standard sp^2 C-Cl bond length.
Thiazole Ring Bonds	1.30 - 1.39 Å (C-N), 1.70 - 1.74 Å (C-S)	Typical values for aromatic thiazole systems.
Dihedral Angle (Thiazole-Phenyl)	10 - 30°	Low steric hindrance allows for near-coplanarity.
C(thiazole)-C(aldehyde)	1.45 - 1.48 Å	Single bond with partial double bond character.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dictated by a combination of weak, directional intermolecular forces. These non-covalent interactions are critical in drug-receptor binding and for the stability of the crystal lattice. A Hirshfeld surface analysis of a related structure reveals the importance of $H\cdots H$, $C\cdots H$, and $Cl\cdots H$ contacts.^[12]

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Potential Supramolecular Interactions.

- **Halogen Bonding:** The chlorine atom on the phenyl ring is a potential halogen bond donor. It can interact favorably with nucleophilic atoms like the thiazole nitrogen or the aldehyde oxygen of a neighboring molecule ($\text{C-Cl}\cdots\text{N}$ or $\text{C-Cl}\cdots\text{O}$). This is a highly directional and specific interaction that can strongly influence crystal packing.
- **Weak Hydrogen Bonding:** The aldehyde proton and aromatic protons are weakly acidic and can act as donors in $\text{C-H}\cdots\text{O}$ or $\text{C-H}\cdots\text{N}$ hydrogen bonds, with the aldehyde oxygen and thiazole nitrogen of adjacent molecules acting as acceptors.
- **π - π Stacking:** The electron-rich thiazole ring and the electron-poor chlorophenyl ring can engage in offset face-to-face or edge-to-face π - π stacking interactions, contributing significantly to the overall lattice energy.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the determination and analysis of the crystal structure of **2-(4-Chlorophenyl)thiazole-5-carbaldehyde**. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The predicted analysis highlights the importance of planarity and a network of weak, directional intermolecular interactions, including halogen bonds and π - π stacking, in defining its solid-state architecture. Elucidating this crystal structure will provide invaluable, experimentally-grounded insights for medicinal chemists and materials scientists, enabling more precise structure-based drug design and the engineering of novel materials with tailored properties.

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